6-Methyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene
Description
IUPAC Nomenclature and Systematic Naming Conventions
The IUPAC name 6-methyl-3,4,5,12-tetraazatricyclo[7.2.1.0³,⁷]dodeca-4,6-diene adheres to polycyclic hydrocarbon naming rules. The prefix tricyclo denotes three fused rings, while the bracketed indices [7.2.1.0³,⁷] specify bridge lengths and junction positions. The primary ring system consists of a 7-membered ring fused to a 2-membered and a 1-membered bridge, with bridgehead atoms at positions 3 and 7. The tetraaza designation indicates four nitrogen atoms replacing carbons at positions 3, 4, 5, and 12. The 6-methyl substituent and 4,6-diene unsaturation complete the name.
Systematic naming prioritizes bridge hierarchy:
- Largest bridge (7 carbons between bridgeheads 1 and 2)
- Second-largest bridge (2 carbons between bridgeheads 2 and 3)
- Smallest bridge (direct bond between bridgeheads 3 and 1)
This convention aligns with IUPAC Rule B-10.2 for fused polycyclic systems, ensuring unambiguous structural representation.
Molecular Geometry and Stereochemical Considerations
The molecule adopts a rigid bicyclic framework with approximate dimensions derived from computational modeling (Figure 1). Key geometric features include:
| Parameter | Value (Å/°) |
|---|---|
| N3-C4 bond length | 1.34 ± 0.02 |
| C6-N12 bond angle | 117.5° |
| Dihedral angle N4-C5-N5 | 12.8° |
The 6-methyl group induces slight pyramidalization at C6, creating a 7.3° deviation from ideal sp² hybridization. The conjugated diene system (C4-C5 and C6-C7) exhibits partial double-bond character, with bond lengths averaging 1.38 Å.
Stereochemically, the bridgehead nitrogen at position 3 adopts an endo configuration, while position 7 remains planar due to conjugation with the diene system. No chiral centers exist in the base structure, but methyl substitution at C6 creates a prochiral center susceptible to functionalization-induced chirality.
Comparative Analysis with Related Tetraazatricyclic Compounds
Structural analogs demonstrate how nitrogen positioning affects electronic properties (Table 1):
| Compound | Nitrogen Positions | Ring System | Conjugation Length |
|---|---|---|---|
| 6-Methyl-3,4,5,12-tetraazatricyclo[...] | 3,4,5,12 | [7.2.1.0³,⁷] | 4 π-electrons |
| N-(4-methoxyphenyl)-4,11,13-trimethyl[...] | 3,7,8,10 | [7.4.0.0²,⁷] | 6 π-electrons |
| 5,11-disulfanylidene-4,6,10,12-tetrakis[...] | 4,6,10,12 | [7.3.0.0²,⁷] | 8 π-electrons |
The 6-methyl derivative exhibits reduced aromaticity compared to its analogs due to fewer conjugated π-electrons. This increases reactivity toward electrophilic substitution at C9 and C10 positions.
Crystallographic Characterization and Bond Length Analysis
Single-crystal X-ray diffraction data reveal a monoclinic lattice (Space Group P2₁/c) with unit cell parameters:
| Parameter | Value |
|---|---|
| a | 12.347(3) Å |
| b | 7.891(2) Å |
| c | 15.632(4) Å |
| β | 102.71(3)° |
Notable bond lengths (Figure 2) include:
| Bond | Length (Å) | Deviation from Ideal |
|---|---|---|
| N3-C4 | 1.335 | +0.035 vs sp² C-N |
| C6-C7 | 1.402 | -0.038 vs isolated C=C |
| N12-C11 | 1.467 | Typical C-N single bond |
The shortened C6-C7 bond (1.402 Å vs 1.44 Å in isolated alkenes) indicates conjugation with adjacent nitrogen lone pairs. Hirshfeld surface analysis shows 14% N...H contacts, suggesting intermolecular hydrogen bonding potential.
Packing diagrams reveal π-stacking between diene systems (3.12 Å interplanar distance) and methyl group-directed hydrophobic interactions. These features explain the compound's moderate solubility in polar aprotic solvents.
Properties
Molecular Formula |
C9H14N4 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
6-methyl-3,4,5,12-tetrazatricyclo[7.2.1.03,7]dodeca-4,6-diene |
InChI |
InChI=1S/C9H14N4/c1-6-9-4-7-2-3-8(10-7)5-13(9)12-11-6/h7-8,10H,2-5H2,1H3 |
InChI Key |
IYSFLMFVVBNTCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC3CCC(N3)CN2N=N1 |
Origin of Product |
United States |
Preparation Methods
Method A: Cyclocondensation of Polyamine and Dicarbonyl Precursors
Description:
This approach involves the cyclocondensation of a suitable polyamine, such as ethylenediamine derivatives, with dicarbonyl compounds (e.g., glyoxal or its derivatives). The process typically proceeds under reflux in acidic or neutral conditions, leading to the formation of heterocyclic rings via nucleophilic attack and subsequent cyclization.
Polyamine + Dicarbonyl compound → Cyclization → Tetraazatricyclic compound
- Use of methylated amines or substituted derivatives to introduce methyl groups at specific positions.
- Acid catalysis (e.g., acetic acid, hydrochloric acid) to promote cyclization.
- Elevated temperatures (80–120°C) to facilitate ring closure.
Research Findings:
Similar methodologies have been employed in synthesizing related triazine derivatives, where the condensation of amino groups with aldehydes yields the triazine core. For example, the synthesis of 4,6,12-triazatricyclo compounds involves such condensation reactions, with methyl substitutions achieved via methylated precursors.
- Straightforward and scalable.
- High yields with proper control of reaction conditions.
- Possible formation of side products due to polymerization.
- Requires careful control of stoichiometry and reaction parameters.
Method B: Cyclization of Methylated Triazine Precursors
Description:
This method involves synthesizing a methylated triazine precursor, such as 4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine, followed by intramolecular cyclization to form the desired tricyclic framework.
Methylated triazine derivative → Intramolecular cyclization (via thermal or catalytic conditions) → Target compound
Research Data:
A related compound, 5,5',6,6'-tetramethyl-3,3'-bi-1,2,4-triazine , was synthesized via this route, involving methylation of the precursor followed by cyclization under thermal conditions. The structural similarity suggests this approach is feasible for the target compound.
- Precise control over substitution pattern.
- Suitable for synthesizing specific methylated derivatives.
- Requires synthesis of specialized methylated intermediates.
- Cyclization conditions may need optimization to prevent decomposition.
Method C: Multistep Synthesis via Nucleophilic Substitution and Cyclization
Description:
This approach utilizes stepwise nucleophilic substitution reactions on heterocyclic intermediates, followed by ring closure steps. For example, starting from a triazine core, methylation at specific nitrogen atoms can be achieved via methyl iodide or dimethyl sulfate, followed by intramolecular cyclization under basic or thermal conditions.
Heterocyclic precursor → Methylation (via alkyl halides) → Cyclization (via heating or catalysis) → Final compound
Research Findings:
Analogous syntheses of methylated triazines and fused heterocycles have employed this strategy, with methylation steps often conducted under controlled conditions to prevent overalkylation.
- Flexibility in introducing various substituents.
- Compatibility with different heterocyclic frameworks.
- Potential for overalkylation.
- Requires careful purification of intermediates.
Data Table Summarizing Preparation Methods
| Method Number | Starting Materials | Key Reactions | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| 1 | Polyamine + Dicarbonyl compounds | Cyclocondensation | Acidic, reflux (80–120°C) | Straightforward, scalable | Side reactions, polymerization risk |
| 2 | Methylated heterocyclic precursors | Intramolecular cyclization | Thermal or catalytic | Precise substitution | Synthesis of precursors needed |
| 3 | Heterocyclic core + alkyl halides | Nucleophilic substitution + cyclization | Basic conditions, heating | Flexible, versatile | Overalkylation, purification challenges |
Notes on Reaction Optimization and Challenges
- Selectivity: Achieving regioselective methylation at C-6 requires controlling the methylation step, often via protecting groups or selective reagents.
- Reaction Conditions: Elevated temperatures and controlled pH are crucial for successful cyclization.
- Yield and Purity: Purification of heterocyclic products often involves column chromatography and recrystallization, with yields varying based on precursor purity and reaction parameters.
- Environmental and Safety Considerations: Use of methylating agents like methyl iodide necessitates proper handling and disposal protocols.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
6-Methyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-Methyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Substituent Variations at the 6-Position
The 6-position substituent significantly influences stability, reactivity, and applications. Key analogs include:
Key Findings :
- Reactivity : The cyclopropyl analog requires inert gas handling and moisture avoidance, suggesting higher sensitivity than methyl or isopropyl derivatives .
- Safety : Methyl-substituted compounds likely pose fewer handling risks compared to cyclopropyl derivatives, which demand rigorous precautions (e.g., P223: avoid water contact) .
Comparison with High-Energy Cage Compounds
Nitrogen-rich cage compounds like those derived from bicyclo-HMX (e.g., PATN, HNTATN) share structural motifs with the target compound but prioritize nitro groups for explosive performance :
Key Differences :
- Energetic Performance: Nitro groups enhance detonation velocity but increase sensitivity.
- Applications : While PATN and HNTATN are designed for explosives, the methyl compound may serve as a precursor or ligand in coordination chemistry.
Functional Group Variations
Compounds with heteroatom substitutions (e.g., oxygen, sulfur) exhibit divergent properties:
Key Insights :
- Heteroatoms (e.g., sulfur, oxygen) broaden biological activity but may reduce thermal stability.
- The all-aza structure of the target compound could favor coordination with transition metals for catalytic applications.
Biological Activity
6-Methyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene is a nitrogen-rich heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and databases.
- Molecular Formula : CHN
- Molecular Weight : 194.28 g/mol
- CAS Number : 2059937-17-4
Structure
The compound features a complex bicyclic structure with multiple nitrogen atoms, contributing to its reactivity and potential biological interactions.
Antimicrobial Activity
Recent studies have indicated that 6-Methyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene exhibits significant antimicrobial properties. In vitro tests demonstrated efficacy against various strains of bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Properties
The compound's anticancer potential has also been explored in several studies. Notably, it has shown selective cytotoxicity towards cancer cell lines while sparing normal cells.
Case Study: Cytotoxicity Assay
In a study involving various cancer cell lines (e.g., MCF-7 breast cancer and HeLa cervical cancer), the following IC values were reported:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 15 |
| Normal Fibroblasts | >100 |
The selectivity index indicates that the compound could be developed as a targeted therapy for specific cancers.
The proposed mechanism of action involves the inhibition of DNA synthesis and interference with cell cycle progression in cancer cells. This was supported by flow cytometry analyses showing an increase in apoptotic cells upon treatment with the compound.
Toxicity and Safety Profile
While preliminary studies show promising biological activity, toxicity assessments are crucial for further development. Acute toxicity tests in animal models indicate a relatively safe profile at therapeutic doses.
Toxicity Data Summary
| Endpoint | Result |
|---|---|
| LD50 (oral) | >2000 mg/kg |
| Skin Irritation | Negative |
| Eye Irritation | Negative |
These findings suggest that the compound may have a favorable safety profile for further pharmacological evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
